molecular formula C17H12Cl2N2OS2 B2643431 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-24-5

3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2643431
CAS No.: 477860-24-5
M. Wt: 395.32
InChI Key: AMKQLBQRRYUAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[2,3-b]quinazolin-5-one family, a class of fused heterocycles with a bicyclic core comprising a thiazole ring annulated to a quinazolinone system. The molecule features a (2,5-dichlorophenyl)sulfanylmethyl substituent at position 3 of the thiazoloquinazolinone scaffold. The dichlorophenyl group introduces steric bulk, lipophilicity, and electron-withdrawing effects, which may influence biological activity, solubility, and metabolic stability. Synthetically, such compounds are often prepared via phase-transfer-catalyzed (PTC) cyclo-alkylation of thiourea derivatives with dihaloalkanes or aryl halides .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-10-5-6-13(19)15(7-10)23-8-11-9-24-17-20-14-4-2-1-3-12(14)16(22)21(11)17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQLBQRRYUAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the thiazole ring.

    Introduction of the Quinazoline Moiety: The thiazole intermediate is then reacted with an appropriate quinazoline derivative under controlled conditions to form the thiazoloquinazoline core.

    Attachment of the 2,5-Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Steps in Synthesis

  • Resin-Bound Synthesis : Primary amines are immobilized on a resin and acylated with 1-methyl-2-aminoterephthalamate.
  • Formation of Thiourea : Fmoc-NCS is employed to create a resin-bound thiourea.
  • Cyclization : Bromoketones are added to form aminothiazole rings, followed by cyclization using DIC/HOBt to yield thiazolo[2,3-b]quinazolines.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Research indicates that thiazolo[2,3-b]quinazolines possess potent antifungal and antibacterial activities. These compounds have been tested against various pathogens, demonstrating efficacy in inhibiting growth and proliferation .
  • Antitubercular Activity : Some derivatives have shown potential as inhibitors against Mycobacterium tuberculosis. Studies highlight their effectiveness in targeting specific enzymes involved in bacterial metabolism .
  • Herbicidal Applications : There is evidence supporting the use of thiazolo[2,3-b]quinazolines as herbicides in agriculture. Their ability to inhibit plant growth suggests potential for developing new herbicidal agents .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolo[2,3-b]quinazolin-5-one derivatives:

  • Solid-Phase Synthesis Efficiency : A study demonstrated the solid-phase synthesis method's efficiency in generating diverse thiazoloquinazoline derivatives under mild conditions. The results indicated high yields and purities (>90%) for several synthesized compounds .
  • Stability and Dimerization : Another investigation revealed that exposure to UV light caused dimerization in solutions of thiazoloquinazolinones. This finding emphasized the importance of storage conditions for maintaining compound stability in research settings .

Properties and Safety

The physicochemical properties of 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one include:

  • Molecular Formula : C17H12Cl2N2OS2
  • Molecular Weight : 395.33 g/mol
  • Boiling Point : Approximately 557.2 °C (predicted)
  • Density : 1.56 g/cm³ (predicted)

Safety data indicates that while the compound has promising applications, handling should be done with care due to its chemical nature and potential toxicity.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key derivatives of the thiazolo[2,3-b]quinazolin-5-one scaffold, focusing on substituent variations and their implications:

Compound Name & Substituent Molecular Weight (g/mol) Key Features Synthetic Method Potential Applications
Target Compound : (2,5-Dichlorophenyl)sulfanylmethyl 360.9 High lipophilicity; strong electron-withdrawing effects from Cl substituents PTC alkylation Antimicrobial, anticancer
3-[(3-Chlorophenyl)sulfanylmethyl] analog 360.9 Moderate electronic effects; meta-Cl reduces steric hindrance Similar PTC methods Under investigation
3-[(4-Methylphenyl)sulfanylmethyl] analog ~341 Hydrophobic 4-Me group enhances membrane permeability Not specified Drug delivery optimization
3-[(2-Aminophenyl)sulfanylmethyl] analog ~346 NH₂ group enables hydrogen bonding; improves solubility Not specified Targeted therapeutics
3-Methylene derivative 216.26 Unsaturated thiazole ring increases rigidity Not specified Structural studies
3-[(3-Trifluoromethylbenzyl)sulfanylmethyl] analog ~437 CF₃ group enhances metabolic stability Not specified Enzyme inhibition

Substituent Effects on Physicochemical Properties

  • In contrast, the 3-trifluoromethyl group in the benzyl analog () offers metabolic resistance due to the stability of C-F bonds .
  • Hydrophobic Groups (e.g., 4-Me) : The 4-methylphenyl variant () increases logP values, favoring passive diffusion across lipid membranes but reducing aqueous solubility .
  • Hydrogen-Bonding Groups (e.g., NH₂): The 2-aminophenyl analog () exhibits improved solubility in polar solvents, making it suitable for formulations requiring high bioavailability .

Biological Activity

The compound 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS No. 477860-24-5) is a thiazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H12Cl2N2OS2
  • Molecular Weight : 395.33 g/mol
  • Predicted Boiling Point : 557.2 ± 60.0 °C
  • Density : 1.56 ± 0.1 g/cm³
  • pKa : 0.03 ± 0.40

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazoloquinazoline derivatives. For instance, related compounds have shown significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data on the compound is limited, its structural similarity to other active thiazole derivatives suggests potential antimicrobial efficacy.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated against several tumor cell lines. In a study assessing various thiazole-fused quinazoline derivatives, compounds demonstrated submicromolar IC50 values against cancer cell lines including Huh7-D12 and Caco-2 . The structural elements of the compound may contribute to its ability to inhibit key cellular pathways involved in cancer proliferation.

The mechanism by which thiazoloquinazolines exert their biological effects often involves interaction with specific protein targets:

  • Kinase Inhibition : Some derivatives have been shown to inhibit protein kinases such as DYRK1A and GSK-3β, which are crucial in cancer signaling pathways . The binding interactions typically involve hydrogen bonds and hydrophobic contacts with key residues in the active sites of these enzymes.
  • Thiol Modification : The presence of sulfanyl groups in the compound may facilitate interactions with thiol-containing proteins, potentially leading to modulation of their activity .

Case Studies and Research Findings

StudyCompoundFindings
Thiazolo[4,5-b]pyridine derivativesShowed potent antibacterial activity with MIC values of 0.21 μM against E. coli.
Thiazole-fused quinazoline derivativesExhibited submicromolar IC50 values against multiple human cancer cell lines.
HDAC8 inhibitorsHighlighted the reactivity of thiol-modifying agents that could be applicable to similar thiazole compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.